molecular formula C11H12N2O3 B12001764 6,7-Dimethoxy-3-methylquinazolin-4(3h)-one

6,7-Dimethoxy-3-methylquinazolin-4(3h)-one

Cat. No.: B12001764
M. Wt: 220.22 g/mol
InChI Key: OJZARWXFPRLPGP-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-3-methylquinazolin-4(3h)-one is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities and are often used as scaffolds in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-3-methylquinazolin-4(3h)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-amino-3,4-dimethoxybenzoic acid with acetic anhydride and a suitable catalyst to form the quinazolinone ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-3-methylquinazolin-4(3h)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinazolinone ring, leading to the formation of dihydroquinazolinones.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinazolinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution can introduce alkyl, aryl, or other functional groups.

Scientific Research Applications

6,7-Dimethoxy-3-methylquinazolin-4(3h)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-3-methylquinazolin-4(3h)-one involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dimethoxyquinazolin-4(3h)-one
  • 3-Methylquinazolin-4(3h)-one
  • 6,7-Dimethoxy-2-methylquinazolin-4(3h)-one

Uniqueness

6,7-Dimethoxy-3-methylquinazolin-4(3h)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methoxy groups at positions 6 and 7, along with a methyl group at position 3, distinguishes it from other quinazolinone derivatives and can lead to distinct properties and applications.

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

6,7-dimethoxy-3-methylquinazolin-4-one

InChI

InChI=1S/C11H12N2O3/c1-13-6-12-8-5-10(16-3)9(15-2)4-7(8)11(13)14/h4-6H,1-3H3

InChI Key

OJZARWXFPRLPGP-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=CC(=C(C=C2C1=O)OC)OC

Origin of Product

United States

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